molecular formula C13H28N2O2 B13220521 tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate

Cat. No.: B13220521
M. Wt: 244.37 g/mol
InChI Key: IHPHYDBTPSXRES-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate is a carbamate derivative featuring a branched aliphatic chain with a tert-butyloxycarbonyl (Boc) protecting group and an isopropylamino substituent. Its stereochemistry and hydrogen-bonding capabilities influence its reactivity and physical properties, making it a subject of interest in crystallographic and synthetic studies .

Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl N-[3-methyl-1-(propan-2-ylamino)butan-2-yl]carbamate

InChI

InChI=1S/C13H28N2O2/c1-9(2)11(8-14-10(3)4)15-12(16)17-13(5,6)7/h9-11,14H,8H2,1-7H3,(H,15,16)

InChI Key

IHPHYDBTPSXRES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloroform to obtain an intermediate, which is then subjected to further reactions to form the final product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The target compound shares a Boc-protected amine core with other carbamate derivatives but differs in substituent arrangement. Key comparisons include:

Table 1: Structural Comparison of Carbamate Derivatives
Compound Name Key Substituents Molecular Formula Physical State Reference
tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate 3-methylbutan-2-yl, propan-2-ylamino C₁₃H₂₆N₂O₂ Not reported Synthesized
tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate Phenyl, bis(prop-2-yn-1-yl)amino C₁₇H₂₀N₂O₂ Crystalline
tert-Butyl (R)-(3-(1H-Indol-3-yl)-1-oxo-1-...propan-2-yl)carbamate (21) Indol-3-yl, cyclopentene-substituted ethylamino C₂₇H₃₅N₃O₃ Oily liquid
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate Chlorosulfonyl, 3-methylbutan-2-yl C₁₀H₂₀ClNO₄S Solid

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The phenyl and indole derivatives (e.g., compounds in ) exhibit π-π stacking and enhanced rigidity compared to the aliphatic target compound, affecting solubility and crystallization behavior.
  • Electron-Withdrawing Groups: The chlorosulfonyl group in increases electrophilicity, contrasting with the electron-donating isopropylamino group in the target compound.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding significantly impacts physical properties and applications:

  • Target Compound : Likely exhibits intramolecular N–H⋯O hydrogen bonds between the carbamate group and amine, similar to the phenyl derivative .
  • Phenyl Derivative () : Features intermolecular C–H⋯O interactions and intramolecular N–H⋯N bonds, creating a stable crystal lattice.
  • Indole Derivatives () : The indole NH group may participate in hydrogen bonding, enhancing biological activity (e.g., cholinesterase inhibition).

Table 3: Hydrogen Bonding Patterns

Compound Intermolecular Bonds Intramolecular Bonds Functional Impact Reference
Target Compound Potential C–H⋯O N–H⋯O (Boc-amine) Stabilizes conformation Inferred
Phenyl Derivative C–H⋯O, N–H⋯N C–H⋯O Crystal stability
Indole Derivatives Not reported N–H⋯O (amide) Bioactivity enhancement

Biological Activity

Tert-butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate, commonly referred to as compound 2111EE, is a synthetic organic compound with potential biological applications. The compound's structure allows it to interact with various biological systems, and understanding its biological activity is crucial for its development in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1700039-47-9
  • Molecular Formula : C_{13}H_{26}N_{2}O_{2}

The chemical structure consists of a tert-butyl group, a carbamate moiety, and an amino acid derivative, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-tuberculosis agent and its cytotoxicity profile.

Antimicrobial Activity

Recent studies have highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis (Mtb), particularly in drug-resistant strains. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial efficacy:

CompoundMIC (µM)Toxicity to Mammalian Cells (%)
2111EE3<10% at 100 µM

This suggests a favorable therapeutic index, making it a candidate for further development against tuberculosis .

Cytotoxicity Profile

While exhibiting antimicrobial activity, it is essential to evaluate the cytotoxic effects on mammalian cells. Initial findings suggest that compound 2111EE maintains low toxicity levels, which is critical for therapeutic applications. The cytotoxicity was assessed using various cell lines, demonstrating that at concentrations below the MIC for Mtb, the compound showed minimal adverse effects on cellular viability .

The exact mechanism by which this compound exerts its effects remains under investigation. Preliminary hypotheses suggest that the compound may disrupt essential metabolic pathways in Mtb or interfere with cell wall synthesis, similar to other known anti-tuberculosis agents. Further studies are needed to elucidate these mechanisms fully.

Safety and Toxicology

According to safety data sheets, this compound is classified as a skin and eye irritant. It is also noted for potential respiratory irritation upon inhalation. Proper handling procedures must be observed during laboratory use to mitigate these risks .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds in the same class. For example:

  • Study on Amino Acid Hydrazides : Research demonstrated that amino acid derivatives exhibited varying levels of activity against drug-resistant Mtb strains, suggesting structural modifications could enhance efficacy .
  • Cytotoxicity Assessments : Comparative studies indicated that compounds with similar structural motifs often present a dual profile of antimicrobial activity coupled with acceptable cytotoxicity levels against human cells .

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